N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BMIQ, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. BMIQ is a synthetic compound that belongs to the family of indole-based molecules.
Scientific Research Applications
Neuroprotective Potential
Research has highlighted the importance of alternative treatments for ischemic stroke and degenerative diseases, focusing on the neuroprotective effects of compounds similar to N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. 3-N-Butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens Linn., shows significant neuroprotective effects. NBP demonstrates a multitargeted action on several mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation, promoting better outcomes after stroke. This compound's adaptability and multitargeted effect suggest a potential precursor to new therapeutic approaches for various neurological conditions (Abdoulaye & Guo, 2016).
Synaptic Transmission Modulation
N-Methyl-D-aspartate receptors (NMDARs) play a critical role in synaptic transmission and plasticity, representing another research avenue related to compounds like N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Studies have focused on the molecular mechanisms involved in the biosynthetic pathway, transport, and plasma membrane integration of NMDARs. These receptors' functioning is crucial for understanding psychiatric and neurological diseases, suggesting that modulation of NMDARs could offer therapeutic benefits (Horak et al., 2014).
Antioxidant and Anti-inflammatory Effects
Synthetic phenolic antioxidants (SPAs) have been widely researched for their environmental occurrence, human exposure, and toxicity, highlighting the importance of understanding the biological effects of similar compounds. SPAs, including butylated derivatives, are used in various products to prevent oxidative reactions. These compounds, due to their antioxidant properties, may also offer insights into developing new therapeutic agents with minimized side effects. Research emphasizes the need for investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Analgesic and Anesthetic Applications
Ketamine, a well-known NMDA receptor antagonist, illustrates the therapeutic potential of targeting NMDA receptors for analgesic and anesthetic applications. Ketamine's pharmacology, including its rapid antidepressant actions and analgesic effects, provides a model for exploring similar compounds. The diverse pharmacological targets of ketamine and its metabolites, beyond NMDA receptor antagonism, offer insights into developing new pharmacotherapies with desirable clinical effects and limited side effects (Zanos et al., 2018).
properties
IUPAC Name |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-9-16-15(19)14(18)13-10(2)17-12-8-6-5-7-11(12)13/h5-8,17H,3-4,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICFAPNYVWECNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.